molecular formula C30H40ClN9O6 B590493 Z-Arg-Arg-AMC hydrochloride CAS No. 136132-67-7

Z-Arg-Arg-AMC hydrochloride

Cat. No.: B590493
CAS No.: 136132-67-7
M. Wt: 658.1 g/mol
InChI Key: HLSNWWKWVKPXKI-SJEIDVEUSA-N
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Description

Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride is a synthetic compound widely used in biochemical research. It is known for its role as a fluorogenic substrate, particularly in the study of proteases such as cathepsin B. The compound’s structure includes a coumarin moiety, which is responsible for its fluorescent properties, making it a valuable tool in various enzymatic assays .

Properties

IUPAC Name

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39N9O6.ClH/c1-18-15-25(40)45-24-16-20(11-12-21(18)24)37-26(41)22(9-5-13-35-28(31)32)38-27(42)23(10-6-14-36-29(33)34)39-30(43)44-17-19-7-3-2-4-8-19;/h2-4,7-8,11-12,15-16,22-23H,5-6,9-10,13-14,17H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,31,32,35)(H4,33,34,36);1H/t22-,23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSNWWKWVKPXKI-SJEIDVEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40ClN9O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136132-67-7
Record name Z-Arg-Arg-7-Amido-4-methylcoumarin hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The most widely adopted method for synthesizing Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride involves solid-phase peptide synthesis (SPPS) . This approach ensures high yields and minimizes side reactions through iterative coupling and deprotection steps.

  • Resin Activation : A Wang or Rink amide resin is pre-activated with a linker compatible with Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry.

  • First Arginine Coupling : Z-protected arginine (Z-Arg-OH) is coupled to the resin using activating agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or DIC (diisopropylcarbodiimide) in the presence of HOBt (hydroxybenzotriazole).

  • Deprotection and Second Arginine Coupling : The Fmoc group (if used) is removed with piperidine, and the second arginine residue (Fmoc-Arg(Pbf)-OH) is coupled.

  • Coupling of 7-Amido-4-Methylcoumarin : The N-terminal amino group of the dipeptide is deprotected, and 7-amido-4-methylcoumarin (AMC) is coupled using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in DMF.

  • Cleavage and Salt Formation : The peptide-resin is treated with a trifluoroacetic acid (TFA) cocktail (TFA:H2O:triisopropylsilane, 95:2.5:2.5) to cleave the product. Hydrochloride salt formation occurs via precipitation in cold diethyl ether saturated with HCl gas.

Key Reaction Conditions :

  • Temperature: 25°C (coupling), 0°C (precipitation).

  • Solvents: DMF, dichloromethane (DCM), TFA.

  • Protecting Groups: Z (benzyloxycarbonyl) for N-terminal arginine, Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) for guanidine side chains.

Solution-Phase Synthesis

For smaller-scale production, solution-phase synthesis offers flexibility without resin-bound intermediates:

  • Z-Arg-Arg Dipeptide Formation :

    • Z-Arg-OH and H-Arg-OBzl (benzyl ester) are coupled using DCC (dicyclohexylcarbodiimide) and HOBt in DCM.

    • The benzyl ester is hydrolyzed with hydrogenolysis (H2/Pd-C) to yield Z-Arg-Arg-OH.

  • AMC Conjugation :

    • The carboxyl group of Z-Arg-Arg-OH is activated with NHS (N-hydroxysuccinimide) and DCC, then reacted with 7-amino-4-methylcoumarin in THF.

  • Salt Formation :

    • The product is dissolved in methanol and treated with HCl gas to form the hydrochloride salt.

Advantages :

  • Avoids resin costs.

  • Suitable for modifications at the coumarin moiety.

Challenges :

  • Lower yields due to intermediate purification requirements.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude products are purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA). Typical retention times range from 12–14 minutes.

ParameterCondition
ColumnWaters XBridge C18, 5 µm, 4.6 x 250 mm
Mobile PhaseA: 0.1% TFA in H2O; B: 0.1% TFA in acetonitrile
Gradient20–50% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 280 nm, fluorescence (λex 370 nm, λem 460 nm)

Mass Spectrometry (MS) and NMR

  • MS (ESI+) : m/z 621.69 [M+H]+ (calculated for C30H39N9O6).

  • 1H NMR (D2O) : δ 7.65 (d, J = 8.5 Hz, 1H, coumarin-H), 6.95 (s, 1H, coumarin-H), 4.50–4.30 (m, 2H, α-CH), 3.10–2.90 (m, 4H, Arg side chains), 2.40 (s, 3H, CH3).

Industrial-Scale Production

Automated Synthesis and Quality Control

Industrial facilities employ automated peptide synthesizers (e.g., CEM Liberty Blue) for batch production. Key steps include:

  • In-line UV Monitoring : Tracks coupling efficiency at 301 nm.

  • High-Throughput Purification : Multi-column HPLC systems process >1 kg/day.

Yield Optimization :

  • Coupling Reagents: HATU (≥95% efficiency) vs. HBTU (90% efficiency).

  • Solvent Systems: DMF with 0.1 M HOAt (1-hydroxy-7-azabenzotriazole) reduces racemization.

Regulatory Compliance

  • Impurity Profiling : LC-MS identifies byproducts like deprotected arginine (m/z 175.12) or hydrolyzed coumarin (m/z 176.04).

  • Storage : Lyophilized powder at -20°C maintains stability for >2 years.

Challenges and Mitigation Strategies

Racemization During Coupling

The guanidine group of arginine promotes racemization at elevated temperatures. Mitigation includes:

  • Low-Temperature Coupling : 0–4°C in DMF.

  • Additives : 1% (v/v) DIEA (N,N-diisopropylethylamine) stabilizes the activated intermediate.

Solubility Issues

The hydrochloride salt exhibits limited solubility in aqueous buffers (≤5 mM at pH 6.0). Strategies include:

  • Co-Solvents : 10–20% DMSO enhances solubility for enzymatic assays .

Chemical Reactions Analysis

Types of Reactions

Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride primarily undergoes hydrolysis reactions when used as a substrate in enzymatic assays. The hydrolysis is catalyzed by proteases, leading to the release of the fluorescent 7-amido-4-methylcoumarin moiety .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of a protease enzyme, such as cathepsin B, in a buffered aqueous solution. The reaction conditions often include a pH range of 5.5 to 7.5 and a temperature of 37°C to mimic physiological conditions .

Major Products

The major product formed from the hydrolysis of Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride is 7-amido-4-methylcoumarin, which exhibits strong fluorescence. This property is utilized to measure enzyme activity in various assays .

Scientific Research Applications

Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride involves its hydrolysis by proteases. The enzyme cleaves the peptide bond between the arginine residues and the coumarin moiety, releasing the fluorescent 7-amido-4-methylcoumarin. This fluorescence can be quantitatively measured, providing insights into enzyme activity and kinetics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride is unique due to its specific substrate properties for cathepsin B, making it highly valuable in studies involving this enzyme. Its strong fluorescent signal upon hydrolysis provides a sensitive and accurate measure of enzyme activity .

Biological Activity

Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride (Z-RR-AMC) is a synthetic compound primarily used in biochemical research as a substrate for various proteases, particularly cathepsins. This compound is notable for its fluorescent properties, which allow for the monitoring of enzymatic activity in real-time. The biological activity of Z-RR-AMC is critical in understanding its applications in apoptosis studies, cancer research, and other areas of cellular biology.

  • Molecular Formula : C₁₃H₁₅ClN₄O₃
  • Molecular Weight : 304.74 g/mol
  • CAS Number : 136132-67-7
  • Purity : ≥98% by HPLC
  • Storage Conditions : Store at -20°C

Biological Activity

Z-RR-AMC is primarily recognized for its role as a substrate in fluorometric assays to measure the activity of cysteine proteases such as cathepsin B. The compound releases a fluorescent signal upon cleavage by these enzymes, making it a valuable tool in various research applications.

Enzymatic Assays

  • Cathepsin B Activity :
    • Z-RR-AMC has been extensively used to evaluate cathepsin B activity in cell lysates and tissue samples. The fluorescence intensity correlates with enzyme concentration, allowing for quantitative analysis.
    • A study demonstrated that Z-RR-AMC can effectively differentiate between active and inactive forms of cathepsin B, providing insights into its role in disease states such as cancer and inflammation .
  • Caspase Activation :
    • In apoptosis research, Z-RR-AMC has been utilized to assess caspase activity. Caspases are crucial mediators of programmed cell death, and their activation can be monitored using this substrate.
    • Experiments showed that treatment with specific apoptotic stimuli led to increased caspase-3/7 activity, which was measurable using Z-RR-AMC .

Case Study 1: Apoptosis Induction

In a study investigating the intrinsic pathway of apoptosis, Z-RR-AMC was employed to monitor caspase activation in mouse embryonic fibroblasts (MEFs). The results indicated that specific peptides could induce dose-dependent cell death and corresponding caspase activation, highlighting the potential of Z-RR-AMC in apoptosis research .

Case Study 2: Cancer Research

Z-RR-AMC has been used to study the role of cathepsins in colorectal cancer. Researchers found that cathepsin B activity correlated with tumor progression, and the use of Z-RR-AMC allowed for the assessment of therapeutic targets aimed at inhibiting cathepsin activity .

Applications

Z-RR-AMC is widely used across various fields due to its ability to provide real-time measurements of protease activity:

  • Cancer Research : Monitoring proteolytic enzymes involved in tumor metastasis.
  • Inflammation Studies : Assessing the role of cathepsins in inflammatory diseases.
  • Drug Development : Evaluating the efficacy of protease inhibitors.

Summary Table of Biological Activities

Activity TypeTarget EnzymeApplication AreaKey Findings
Enzymatic AssayCathepsin BCancer BiologyDifferentiates active/inactive forms
Caspase ActivationCaspase-3/7Apoptosis ResearchDose-dependent cell death observed
Fluorescent DetectionVarious ProteasesDrug DevelopmentReal-time monitoring of enzyme activity

Q & A

Q. What are the primary enzymatic applications of Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride in biochemical research?

This compound is a fluorogenic substrate for trypsin-like proteases, particularly those recognizing arginine-rich sequences. Upon enzymatic cleavage, the 7-amido-4-methylcoumarin (AMC) group is released, producing measurable fluorescence (ex/em: 360/460 nm). Researchers use it to quantify protease activity in kinetic assays, screen enzyme inhibitors, and study catalytic mechanisms. Methodology : Prepare a 10 mM stock solution in DMSO, dilute to working concentrations (e.g., 10 µM) in assay buffer (e.g., 100 mM sodium phosphate, pH 6.2), and monitor fluorescence over time using a microplate reader .

Q. How should Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride be stored and handled to maintain stability?

Store lyophilized powder at -20°C in a desiccator. Reconstitute in anhydrous DMSO to minimize hydrolysis. Avoid repeated freeze-thaw cycles. For long-term storage (≥6 months), aliquot the stock solution and store at -80°C. Pre-warm aliquots to room temperature before use to prevent precipitation .

Q. What factors influence fluorescence signal variability in assays using this substrate?

Key factors include:

  • pH and temperature : Optimal activity for most proteases occurs between pH 6.0–7.5 and 37°C. Deviations alter cleavage rates and fluorescence intensity.
  • Interfering agents : Thiols (e.g., DTT) and chelators (e.g., EDTA) may stabilize enzymes but require validation to avoid quenching effects.
  • Substrate concentration : Use Michaelis-Menten kinetics to determine the linear range (typically 1–20 µM) .

Advanced Research Questions

Q. How can researchers resolve conflicting kinetic data from assays using this substrate?

Contradictions often arise from:

  • Buffer composition : Compare results across standardized buffers (e.g., 100 mM sodium phosphate vs. Tris-HCl).
  • Enzyme purity : Validate enzyme activity with orthogonal methods (e.g., SDS-PAGE, HPLC).
  • Substrate stability : Perform control experiments without enzymes to assess non-specific hydrolysis. Method : Use statistical tools like ANOVA to evaluate variability and confirm reproducibility across triplicate runs .

Q. What strategies optimize the use of this substrate in high-throughput screening (HTS) for protease inhibitors?

  • Miniaturization : Adapt assays to 384-well plates with ≤50 µL reaction volumes.
  • Signal normalization : Include internal controls (e.g., a non-cleavable AMC derivative) to correct for background fluorescence.
  • Automation : Integrate liquid handling systems for precise substrate dispensing and kinetic readouts. Example : A study on PAD4 activity achieved HTS compatibility by combining Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride with Triton X-100 (0.5%) to reduce surface adsorption .

Q. How does this substrate compare to alternative fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) in specificity studies?

Q. What advanced techniques can enhance spatial resolution in live-cell imaging using this substrate?

  • Two-photon microscopy : Reduces phototoxicity while imaging intracellular protease activity.
  • Compartment-specific delivery : Use cell-penetrating peptides or liposomal encapsulation to target organelles (e.g., lysosomes).
  • Quenching controls : Co-administer membrane-impermeable AMC quenchers (e.g., Trypan Blue) to distinguish extracellular vs. intracellular signals. Validation : Correlate fluorescence data with confocal microscopy localization markers .

Methodological Best Practices

  • Standardization : Include a reference enzyme (e.g., trypsin) in each assay batch to normalize activity measurements.
  • Data reporting : Follow SRQR guidelines for transparency in experimental design, including buffer recipes, instrument settings, and statistical thresholds .
  • Ethical compliance : Adhere to institutional guidelines for chemical safety and data reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.